Spectroscopic Data of (Z)-1-Bromo-4-(2-bromovinyl)benzene: An In-depth Technical Guide
Spectroscopic Data of (Z)-1-Bromo-4-(2-bromovinyl)benzene: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for (Z)-1-Bromo-4-(2-bromovinyl)benzene, a halogenated aromatic compound of interest in organic synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of spectral features are emphasized to provide a practical and insightful resource.
Introduction to (Z)-1-Bromo-4-(2-bromovinyl)benzene
(Z)-1-Bromo-4-(2-bromovinyl)benzene, with the chemical formula C₈H₆Br₂, is a disubstituted benzene derivative featuring a bromo-substituted vinyl group in the Z-configuration.[1] Its structural characteristics, particularly the presence of two bromine atoms and a stereodefined double bond, give rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its unambiguous identification, purity assessment, and for predicting its reactivity in chemical transformations.
Molecular Structure:
Caption: Molecular structure of (Z)-1-Bromo-4-(2-bromovinyl)benzene.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For (Z)-1-Bromo-4-(2-bromovinyl)benzene, Electron Ionization (EI) is a suitable method for generating a mass spectrum.[2]
Predicted Mass Spectrum Data
The mass spectrum of (Z)-1-Bromo-4-(2-bromovinyl)benzene is characterized by a distinctive isotopic pattern due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic M, M+2, and M+4 pattern for the molecular ion peak.
| m/z (predicted) | Relative Abundance (Predicted) | Assignment |
| 259.88 | 50% | [M]⁺ (C₈H₆⁷⁹Br₂) |
| 261.88 | 100% | [M+2]⁺ (C₈H₆⁷⁹Br⁸¹Br) |
| 263.88 | 50% | [M+4]⁺ (C₈H₆⁸¹Br₂) |
| 181.99 | Moderate | [M - Br]⁺ |
| 102.02 | High | [C₈H₆]⁺ |
Interpretation of the Mass Spectrum
The molecular ion peak cluster is expected around m/z 260, 262, and 264, confirming the molecular formula C₈H₆Br₂. The most abundant peak in this cluster will be the [M+2]⁺ ion. The fragmentation pattern provides further structural evidence. A significant fragment is anticipated at m/z 182, corresponding to the loss of a bromine radical. Another prominent peak is expected at m/z 102, resulting from the loss of both bromine atoms, leading to a benzyne or related C₈H₆ species.
Caption: Predicted key fragmentation pathway for (Z)-1-Bromo-4-(2-bromovinyl)benzene.
Experimental Protocol: Electron Ionization Mass Spectrometry
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Sample Preparation: A dilute solution of (Z)-1-Bromo-4-(2-bromovinyl)benzene is prepared in a volatile organic solvent such as dichloromethane or methanol.
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Instrument Setup: An electron ionization mass spectrometer is tuned and calibrated according to the manufacturer's specifications. The electron energy is typically set to 70 eV.
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Sample Introduction: The sample solution is introduced into the ion source via a direct insertion probe or through a gas chromatograph for separation from any impurities.
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Data Acquisition: The mass spectrum is acquired over a suitable mass range (e.g., m/z 50-350) to detect the molecular ion and significant fragment ions.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of (Z)-1-Bromo-4-(2-bromovinyl)benzene will exhibit characteristic absorption bands corresponding to its aromatic and vinylic moieties.
Predicted IR Spectrum Data
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |
| 3050-3100 | Medium | Aromatic C-H stretch |
| 3020-3040 | Medium | Vinylic C-H stretch |
| 1580-1600 | Strong | C=C stretch (aromatic) |
| 1470-1490 | Strong | C=C stretch (aromatic) |
| 950-970 | Strong | C-H out-of-plane bend (Z-disubstituted alkene) |
| 820-840 | Strong | C-H out-of-plane bend (p-disubstituted benzene) |
| 600-700 | Strong | C-Br stretch |
Interpretation of the IR Spectrum
The IR spectrum will be dominated by absorptions from the aromatic ring and the vinyl group. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The characteristic C=C stretching vibrations of the benzene ring are expected in the 1600-1470 cm⁻¹ region. A strong band in the 950-970 cm⁻¹ region would be indicative of the out-of-plane C-H bending of the Z-disubstituted alkene, which is a key diagnostic peak for the stereochemistry of the double bond. The para-disubstitution pattern on the benzene ring will give rise to a strong absorption in the 820-840 cm⁻¹ range. The C-Br stretching vibrations will be observed at lower wavenumbers, typically in the 700-600 cm⁻¹ region.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
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Sample Preparation: A small amount of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, a solution in a suitable solvent like chloroform can be prepared and analyzed in a liquid cell.
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Background Spectrum: A background spectrum of the empty sample holder (or the solvent) is recorded to subtract any atmospheric or solvent absorptions.
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Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.
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Data Processing: The background spectrum is subtracted from the sample spectrum to obtain the final IR spectrum of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. Both ¹H and ¹³C NMR spectra provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively.
Predicted ¹H NMR Spectrum Data
The ¹H NMR spectrum of (Z)-1-Bromo-4-(2-bromovinyl)benzene is predicted to show signals in both the aromatic and vinylic regions. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atoms and the anisotropy of the benzene ring.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ha (vinyl) | 6.8 - 7.0 | Doublet | ~8-10 (cis) | 1H |
| Hb (vinyl) | 7.2 - 7.4 | Doublet | ~8-10 (cis) | 1H |
| Hc (aromatic) | 7.3 - 7.5 | Doublet | ~8 | 2H |
| Hd (aromatic) | 7.5 - 7.7 | Doublet | ~8 | 2H |
Interpretation of the ¹H NMR Spectrum
The two vinylic protons (Ha and Hb) will appear as two doublets due to their coupling to each other. The coupling constant of approximately 8-10 Hz is characteristic of a cis-relationship on the double bond, confirming the (Z)-stereochemistry. The aromatic protons will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the bromovinyl group (Hc) will be at a slightly different chemical shift than the protons ortho to the bromine atom (Hd) due to the different electronic effects of these substituents.
Predicted ¹³C NMR Spectrum Data
The ¹³C NMR spectrum will show six distinct signals, corresponding to the eight carbon atoms in the molecule (two pairs of aromatic carbons are chemically equivalent).
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-Br (aromatic) | 120 - 125 |
| C-H (aromatic) | 128 - 132 |
| C-vinyl (aromatic) | 135 - 140 |
| C-Br (vinyl) | 105 - 110 |
| C-aryl (vinyl) | 130 - 135 |
Interpretation of the ¹³C NMR Spectrum
The carbon atoms directly attached to the electronegative bromine atoms (C-Br aromatic and C-Br vinyl) are expected to be shifted to a certain degree. The quaternary carbon of the benzene ring attached to the vinyl group will appear in the downfield region. The remaining aromatic and vinylic carbons will have chemical shifts in the expected ranges.
Caption: Relationship between spectroscopic techniques and structural information.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Approximately 5-10 mg of (Z)-1-Bromo-4-(2-bromovinyl)benzene is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
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Instrument Setup: The NMR spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.
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¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
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¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the ¹³C NMR spectrum, which simplifies the spectrum by removing C-H coupling. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
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Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. The chemical shifts are referenced to the internal standard.
Conclusion
The spectroscopic data of (Z)-1-Bromo-4-(2-bromovinyl)benzene provides a detailed and unique fingerprint for its structural characterization. Mass spectrometry confirms the molecular weight and the presence of two bromine atoms. Infrared spectroscopy identifies the key functional groups, including the aromatic ring and the Z-configured double bond. ¹H and ¹³C NMR spectroscopy provide unambiguous evidence for the connectivity of atoms and the stereochemistry of the molecule. The protocols and interpretations provided in this guide serve as a valuable resource for scientists working with this compound, ensuring its accurate identification and use in further research and development.
References
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PubChem. 1-Bromo-4-(2-bromoethenyl)benzene. National Center for Biotechnology Information. [Link][1]
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ACD/Labs. NMR Prediction. Advanced Chemistry Development, Inc. [Link][3]
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PROSPRE. ¹H NMR Predictor. The Metabolomics Innovation Centre. [Link][4]
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ACD/Labs. Mass Spec Fragment Prediction Software. Advanced Chemistry Development, Inc. [Link][2]
